

# An In-depth Technical Guide to 4-Methoxybenzoyl Chloride

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## Compound of Interest

Compound Name: 4-Methoxybenzoyl chloride

Cat. No.: B033012

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## Introduction

**4-Methoxybenzoyl chloride**, also known as p-anisoyl chloride, is a significant acylating agent in organic synthesis and holds a pivotal role as a building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.<sup>[1][2][3]</sup> Its chemical structure features a reactive acyl chloride functional group, with the reactivity influenced by the electron-donating methoxy group in the para position of the benzene ring. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its applications in drug development and other industrial processes.

## Core Properties and Data

**4-Methoxybenzoyl chloride** is an amber-colored crystalline solid or a clear to pale yellow liquid with a sharp, penetrating odor.<sup>[1][2][4][5]</sup> It is corrosive to metals and skin, and its vapors can cause severe eye burns.<sup>[1][4][5]</sup> While soluble in organic solvents like acetone, benzene, chloroform, and ether, it has limited solubility in water and reacts violently with water and alcohols.<sup>[1][2][4]</sup> Due to its reactivity with moisture, which can lead to pressure buildup from decomposition, it must be stored in sealed containers at low temperatures.<sup>[1][3]</sup>

Table 1: Physicochemical Properties of **4-Methoxybenzoyl Chloride**

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub> [1][6][7][8]
Molecular Weight	170.59 g/mol [1][6][7][8]
CAS Number	100-07-2[1][6][7][8]
Appearance	Clear crystals or amber liquid[6]
Melting Point	22 °C (72 °F)[1][5]
Boiling Point	262-263 °C[1]
Density	1.260 g/mL at 20 °C[1]
Refractive Index (n <sub>20/D</sub> )	1.581[1]

## Applications in Research and Drug Development

**4-Methoxybenzoyl chloride** is a versatile intermediate in the synthesis of a wide range of organic compounds. Its primary application lies in acylation reactions to introduce the 4-methoxybenzoyl group into molecules, commonly for protecting amino and hydroxyl groups.[1]

In the pharmaceutical industry, it is a crucial precursor for synthesizing various therapeutic agents. It is used in the creation of stilbene and dihydrostilbene derivatives that have shown potential as anti-cancer agents.[1][3][9] Furthermore, derivatives of **4-methoxybenzoyl chloride** are investigated for their roles in developing antiviral and antimicrobial drugs.[10] For instance, certain N-phenylbenzamide derivatives synthesized from this compound can enhance the body's innate immune response against viruses like HBV and HIV by upregulating the APOBEC3G protein.[10] Beyond pharmaceuticals, it is also utilized in the synthesis of dyes, pigments, and specialty polymers.[11]

## Experimental Protocols

### Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

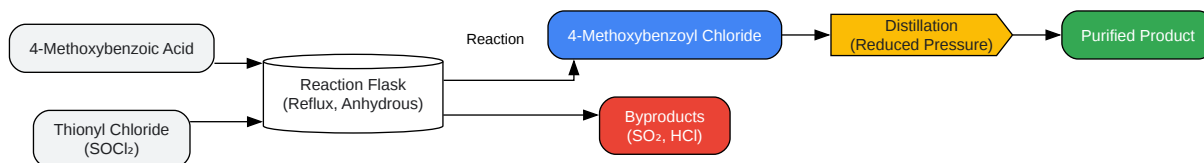
A common method for synthesizing **4-methoxybenzoyl chloride** is through the chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl<sub>2</sub>).[1][12][13]

#### Materials:

- 4-Methoxybenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride
- Anhydrous solvent (e.g., Dichloromethane, Benzene)
- N,N-dimethylformamide (DMF) (catalyst)
- Reaction flask with a reflux condenser and gas trap
- Stirring apparatus

#### Procedure:

- In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methoxybenzoic acid (1 equivalent).
- Add an anhydrous solvent such as dichloromethane or benzene to create a slurry.[\[13\]](#)
- Slowly add thionyl chloride (approximately 1 to 1.2 equivalents) to the stirred slurry at room temperature.[\[13\]](#) A few drops of DMF can be added as a catalyst.[\[12\]](#)[\[13\]](#)
- The mixture is then heated to reflux and stirred. The reaction progress can be monitored by observing the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
- After the reaction is complete (typically after 1-2 hours), the excess thionyl chloride and solvent are removed under reduced pressure.
- The resulting crude **4-methoxybenzoyl chloride** can be purified by distillation under reduced pressure to yield a clear or pale yellow liquid.



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Caption: Synthesis workflow for **4-Methoxybenzoyl chloride**.

## Synthesis of N-Substituted 4-Methoxybenzamides (Schotten-Baumann Reaction)

**4-Methoxybenzoyl chloride** is a reactive acylating agent that readily reacts with primary or secondary amines to form stable amide bonds.[3][10][14] This reaction is fundamental in synthesizing a library of compounds for drug discovery.

Materials:

- **4-Methoxybenzoyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Aqueous base (e.g., 10% NaOH or pyridine)
- Separatory funnel
- Stirring apparatus

Procedure:

- Dissolve the primary or secondary amine (1 equivalent) and a base like pyridine (1.1 equivalents) in an anhydrous aprotic solvent.[10]

- Cool the solution to 0°C in an ice bath while stirring.
- Dissolve **4-methoxybenzoyl chloride** (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.<sup>[10]</sup>
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel, extract the organic layer, wash it with dilute acid and then brine, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate it under reduced pressure to obtain the crude amide product.
- The product can be further purified by recrystallization or column chromatography.



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Caption: Workflow for N-substituted 4-methoxybenzamide synthesis.

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